
(2-Aminocyclopropyl)methanol
Overview
Description
(2-Aminocyclopropyl)methanol: is a chemical compound with the molecular formula C4H9NO . It consists of a cyclopropyl group attached to a methanol moiety with an amino group at the second position of the cyclopropyl ring
Synthetic Routes and Reaction Conditions:
Hydroxylation of Cyclopropylamine: One common synthetic route involves the hydroxylation of cyclopropylamine using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Reduction of Cyclopropylcarboxylic Acid: Another method includes the reduction of cyclopropylcarboxylic acid using reducing agents like lithium aluminium hydride (LiAlH4).
Industrial Production Methods: The industrial production of This compound typically involves large-scale chemical synthesis processes, optimizing reaction conditions to achieve high yields and purity. These processes are often carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
(2-Aminocyclopropyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds using reagents like nitric acid (HNO3).
Reduction: The compound can be reduced to form amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Amines: Resulting from the reduction of the compound.
Ethers: Resulting from the substitution of the hydroxyl group.
Scientific Research Applications
(2-Aminocyclopropyl)methanol: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (2-Aminocyclopropyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound's solubility and reactivity.
Comparison with Similar Compounds
(2-Aminocyclopropyl)methanol: is unique due to its cyclopropyl ring, which imparts distinct chemical properties compared to other compounds. Similar compounds include:
Cyclopropylamine: Lacks the hydroxyl group.
Cyclopropylmethanol: Lacks the amino group.
Aminomethylcyclopropane: Different structural arrangement of the amino and hydroxyl groups.
This compound .
Properties
IUPAC Name |
(2-aminocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACWILRABGNJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



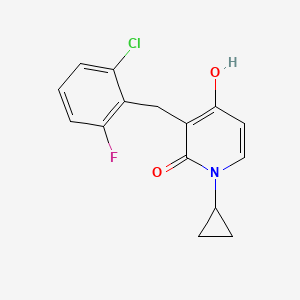
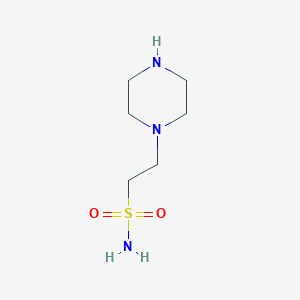
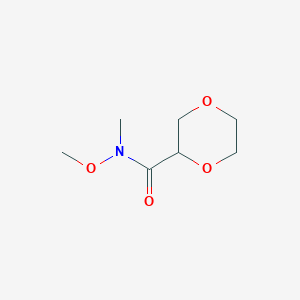
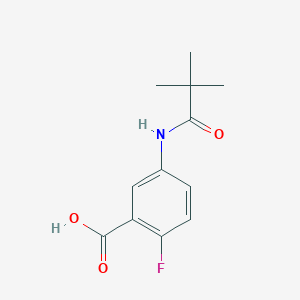
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)

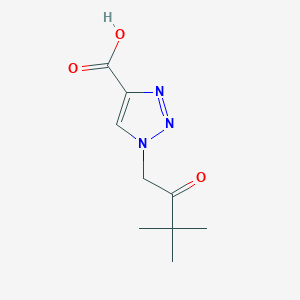


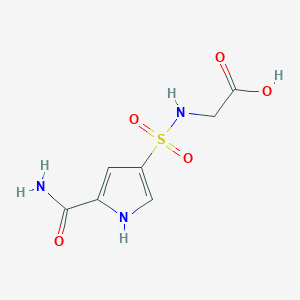
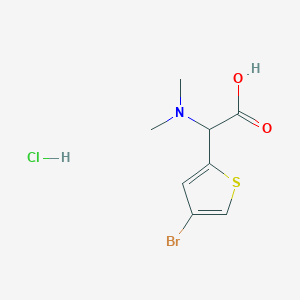
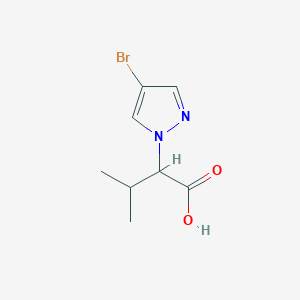
![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)
